molecular formula C11H11FN2OS B3016643 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine CAS No. 1443377-39-6

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine

Cat. No.: B3016643
CAS No.: 1443377-39-6
M. Wt: 238.28
InChI Key: YCKPUECVVJKHGP-UHFFFAOYSA-N
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Description

5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a thiazole derivative featuring a fluorine atom at the 5-position of the thiazole ring and a 4-methoxybenzyl group attached to the amine at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKPUECVVJKHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 5-fluorothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 5-fluoro substitution in the target compound contrasts with 4-(5-fluoro-2-methoxyphenyl)thiazol-2-amine (fluorine on the phenyl ring) , which may alter electronic effects on the thiazole core.
  • Benzyl vs.

Key Observations :

  • Electron-Withdrawing Effects : The 5-fluoro group in the target compound may enhance electron withdrawal, improving interactions with enzymes like PFOR, similar to N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide .

Case Study: Comparison with 1,3,4-Thiadiazole Derivatives

These compounds exhibit insecticidal and fungicidal activities due to their sulfur-rich heterocycles . However, thiazoles generally show better metabolic stability owing to reduced ring strain and fewer reactive sites.

Biological Activity

5-Fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H12FN3OS
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring, which is known for its pharmacological significance, and a methoxybenzyl substituent that may enhance its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Studies have shown that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, including lung adenocarcinoma and breast cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
HepG2 (Liver)12.4Cell cycle arrest at G2/M phase
A549 (Lung)10.5Increased Bax/Bcl-2 ratio

The compound demonstrated lower IC50 values compared to standard chemotherapy agents, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.

Antimicrobial Efficacy

A series of tests revealed that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at critical checkpoints (G1/S and G2/M), preventing cancer cell proliferation.
  • Inhibition of Key Enzymes : The thiazole moiety may interact with specific enzymes involved in cellular metabolism and growth, contributing to its anticancer effects.

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